molecular formula C11H18O2 B13222875 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13222875
M. Wt: 182.26 g/mol
InChI Key: BMWLLXPYHIPSNL-UHFFFAOYSA-N
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Description

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2 This compound features a cyclopropane ring substituted with an aldehyde group and a 4-ethyloxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For example, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 2-(4-Ethyloxan-4-yl)cyclopropane-1-carboxylic acid

    Reduction: 2-(4-Ethyloxan-4-yl)cyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the 4-ethyloxan-4-yl group, making it less sterically hindered.

    2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.

    Cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, resulting in different reactivity and applications.

Uniqueness

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the 4-ethyloxan-4-yl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(4-ethyloxan-4-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-2-11(3-5-13-6-4-11)10-7-9(10)8-12/h8-10H,2-7H2,1H3

InChI Key

BMWLLXPYHIPSNL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOCC1)C2CC2C=O

Origin of Product

United States

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